molecular formula C27H23NO4 B298997 METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B298997
M. Wt: 425.5 g/mol
InChI Key: HGAINDXZJVTMOM-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyloxy group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring may engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group and the pyrrole ring allows for versatile reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

methyl (5E)-2-methyl-4-oxo-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C27H23NO4/c1-19-25(27(30)31-2)26(29)24(28(19)22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)32-18-21-9-5-3-6-10-21/h3-17H,18H2,1-2H3/b24-17+

InChI Key

HGAINDXZJVTMOM-JJIBRWJFSA-N

SMILES

CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1C4=CC=CC=C4)C(=O)OC

Isomeric SMILES

CC1=C(C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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